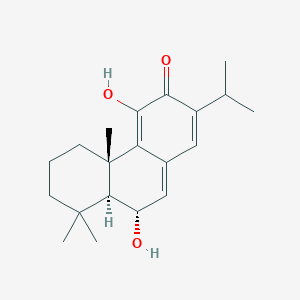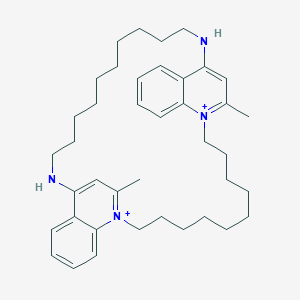
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone, also known as BHPP, is a chemical compound that has received attention from the scientific community due to its potential applications in various fields. BHPP belongs to the class of hexahydrophenanthridinones, which are known for their diverse biological activities. In
Mécanisme D'action
The mechanism of action of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is not fully understood, but it is believed to involve the modulation of ion channels, particularly voltage-gated sodium channels. 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to inhibit the activity of these channels, which are involved in the generation and propagation of action potentials in neurons. This inhibition may underlie the anticonvulsant and analgesic properties of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone.
Biochemical and Physiological Effects:
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to have a range of biochemical and physiological effects, including the modulation of ion channels, the inhibition of inflammation, and the reduction of oxidative stress. 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has also been shown to have neuroprotective effects, particularly in models of ischemic stroke and traumatic brain injury. Additionally, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to have anti-cancer properties, although the mechanism of action is not fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is its diverse biological activities, which make it a promising compound for further study. Additionally, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is relatively easy to synthesize using standard laboratory techniques. However, one limitation of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is its low solubility in aqueous solutions, which may limit its use in certain experiments. Additionally, the complex stereochemistry of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone may make it difficult to synthesize enantiomerically pure compounds.
Orientations Futures
There are several future directions for the study of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone. One area of interest is the development of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone derivatives with improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone, particularly its effects on ion channels and neuronal excitability. Additionally, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone may have potential applications in the development of novel materials, such as organic semiconductors and optoelectronic devices. Overall, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is a promising compound with a range of potential applications in various fields.
Méthodes De Synthèse
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone can be synthesized using a variety of methods, including the Pictet-Spengler reaction, which involves the condensation of an amino acid and an aldehyde or ketone. Other methods include the reduction of the corresponding ketone or the cyclization of an appropriate precursor. The synthesis of 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone is challenging due to the presence of multiple stereocenters, which requires careful control of reaction conditions.
Applications De Recherche Scientifique
5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and materials science. In medicinal chemistry, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been shown to have anticonvulsant, analgesic, and anti-inflammatory properties. In neuroscience, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been studied for its potential as a neuroprotective agent and as a modulator of ion channels. In materials science, 5-benzyl-1,3,4,4a,5,10b-hexahydro-6(2H)-phenanthridinone has been studied for its potential as a building block for the synthesis of novel materials.
Propriétés
Formule moléculaire |
C20H21NO |
|---|---|
Poids moléculaire |
291.4 g/mol |
Nom IUPAC |
5-benzyl-1,2,3,4,4a,10b-hexahydrophenanthridin-6-one |
InChI |
InChI=1S/C20H21NO/c22-20-18-12-5-4-10-16(18)17-11-6-7-13-19(17)21(20)14-15-8-2-1-3-9-15/h1-5,8-10,12,17,19H,6-7,11,13-14H2 |
Clé InChI |
AAXLQXDLFFOZKI-UHFFFAOYSA-N |
SMILES |
C1CCC2C(C1)C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
SMILES canonique |
C1CCC2C(C1)C3=CC=CC=C3C(=O)N2CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(4-Chloro-3-methoxyphenyl)sulfonyl]-2-ethylpiperidine](/img/structure/B230930.png)


![4-[(Z)-1,2-diphenylethenyl]morpholine](/img/structure/B230936.png)
![1-[(4-ethoxynaphthalen-1-yl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B230946.png)








